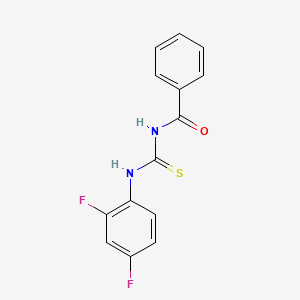

![molecular formula C10H11N3OS2 B2666082 N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide CAS No. 503432-70-0](/img/structure/B2666082.png)

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidines are a class of chemical compounds that have been found to exhibit a wide range of biological activities . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .

Synthesis Analysis

The literature describes several methods for the synthesis of thieno[2,3-d]pyrimidines . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .

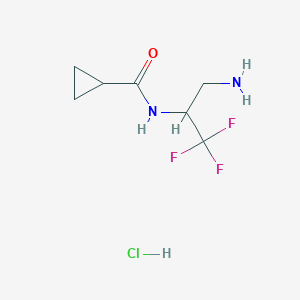

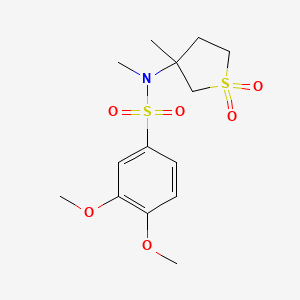

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on the specific locations of the dimethylamino and sulfanylacetamide groups on this ring system.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system . For example, reactions could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form a pyrido[2,3-d]pyrimidin-5-one, and elimination of N,N-dimethylpropionamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide” would depend on its specific structure. Thieno[2,3-d]pyrimidines in general are solid compounds that can exhibit a range of melting points, solubilities, and other properties depending on their specific substituents .

Wissenschaftliche Forschungsanwendungen

-

Synthetic Chemistry

-

Pharmaceutical Research

-

Drug Development

-

Antibacterial and Antifungal Activity

-

Antitumor Activity

- Some thieno[2,3-d]pyrimidin-4-ones have been tested against various cancer cell lines, including human gastric cancer, human colon cancer, human liver cancer, human breast cancer, and nasopharyngeal carcinoma . This suggests potential applications in cancer research and the development of new anticancer drugs .

-

Mycobacterial Cytochrome bd Oxidase Inhibitor

-

Synthesis of New Derivatives

- Thieno[2,3-d]pyrimidin-4-ones can be used as versatile synthons for the preparation of new derivatives . For example, 3-amino-4-cyano-2-thiophenecarboxamides were used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and 4a-d as well as the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .

-

Inhibitors for TrmD

-

Cytotoxicity Studies

- Some newly synthesized compounds were tested against various cancer cell lines including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . This suggests potential applications in cytotoxicity studies and the development of new anticancer drugs .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-13(2)8(14)5-16-10-7-3-4-15-9(7)11-6-12-10/h3-4,6H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLAJSEROBMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=NC=NC2=C1C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)

![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)

![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)